molecular formula C18H18N6O5 B13604905 5-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide

5-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide

Cat. No.: B13604905
M. Wt: 398.4 g/mol
InChI Key: SOSWCJUZICQHGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide is a complex organic compound with a unique structure that includes an azido group, a piperidinyl group, and an isoindolinyl group

Preparation Methods

The synthesis of 5-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide typically involves multiple steps, including the formation of the piperidinyl and isoindolinyl groups, followed by the introduction of the azido group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes while maintaining stringent control over reaction parameters to ensure consistency and quality .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The azido group can be oxidized under specific conditions, leading to the formation of different products.

    Reduction: Reduction of the azido group can yield amines, which can further react to form other derivatives.

    Substitution: The compound can participate in substitution reactions, where the azido group is replaced by other functional groups. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. .

Scientific Research Applications

5-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. The compound’s effects on biological pathways depend on its ability to modify proteins and other biomolecules through these reactions .

Comparison with Similar Compounds

Similar compounds include other azido-containing molecules and derivatives of piperidinyl and isoindolinyl groups. Compared to these compounds, 5-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Some similar compounds include:

This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research, offering opportunities for innovation and discovery.

Properties

Molecular Formula

C18H18N6O5

Molecular Weight

398.4 g/mol

IUPAC Name

5-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]pentanamide

InChI

InChI=1S/C18H18N6O5/c19-23-20-9-2-1-6-13(25)21-11-5-3-4-10-15(11)18(29)24(17(10)28)12-7-8-14(26)22-16(12)27/h3-5,12H,1-2,6-9H2,(H,21,25)(H,22,26,27)

InChI Key

SOSWCJUZICQHGB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCN=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.